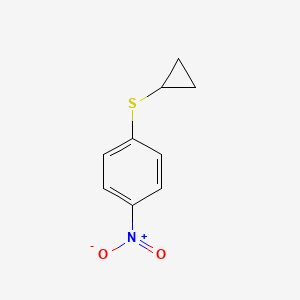

Cyclopropyl(4-nitrophenyl)sulfane

Overview

Description

Cyclopropyl(4-nitrophenyl)sulfane (CAS 851008-48-5) is a sulfur-containing organic compound featuring a cyclopropyl group bonded to a sulfur atom, which is further attached to a 4-nitrophenyl moiety. It is synthesized via copper-promoted S-cyclopropylation of 4-nitrobenzenethiol, yielding a yellow oil with a purity of 95% and a reported isolation efficiency of 78% . Its structural identity is confirmed by ¹H NMR spectroscopy, displaying characteristic signals for the cyclopropyl group (δ 2.25–2.17 ppm, 1H; δ 1.23–1.16 and 0.77–0.72 ppm, 2H each) and the aromatic protons of the nitro-substituted benzene ring (δ 8.13 and 7.44 ppm) . The compound is commercially available in quantities up to 10 g, with a price of USD 246 for 250 mg .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropyl(4-nitrophenyl)sulfane can be synthesized through the copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid . This method operates under simple conditions and affords the corresponding aryl cyclopropyl sulfides in moderate to excellent yields. The reaction tolerates various substitutions and electron-donating or electron-withdrawing groups.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of copper catalysis and boronic acids, which are scalable and efficient for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl(4-nitrophenyl)sulfane undergoes several types of chemical reactions, including:

Oxidation: Conversion to sulfoxides and sulfones.

Reduction: Reduction of the nitro group to an amine.

Substitution: Nucleophilic substitution reactions involving the sulfane group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides and strong bases (e.g., butyllithium) are employed.

Major Products:

Scientific Research Applications

Cyclopropyl(4-nitrophenyl)sulfane is utilized in various scientific research fields:

Chemistry: As a synthon in organic synthesis for the preparation of complex molecules.

Biology: In the study of enzyme inhibitors and protein interactions.

Medicine: Potential use in the development of pharmaceuticals, particularly as glucokinase activators for diabetes treatment.

Industry: Used in the synthesis of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Cyclopropyl(4-nitrophenyl)sulfane involves its interaction with molecular targets through its reactive sulfane group. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity. The nitro group can also undergo reduction to form amines, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Structural and Electronic Properties

Cyclopropyl(4-nitrophenyl)sulfane belongs to the aryl cyclopropyl sulfide class. Key structural analogs include:

| Compound | Substituent on Phenyl | Electronic Effect | Reactivity Profile |

|---|---|---|---|

| This compound | -NO₂ (para) | Strong electron-withdrawing | Stabilizes sulfide; enhances electrophilic substitution |

| Cyclopropyl(4-methoxyphenyl)sulfane | -OCH₃ (para) | Electron-donating | Increases nucleophilicity of sulfur |

| (3-Chloropropyl)(phenyl)sulfane | -Cl (propyl chain) | Moderate electron-withdrawing | Aliphatic sulfide with higher ring strain |

The nitro group in this compound induces significant electron withdrawal, polarizing the S–C bond and increasing susceptibility to nucleophilic attack compared to electron-donating substituents like methoxy .

Reactivity and Functionalization

- Sulfane Sulfur Potential: While sulfane sulfur (S⁰ or S⁻¹) is implicated in redox signaling (e.g., persulfidation of thiols) , this compound’s sulfur atom is likely in the −2 oxidation state, limiting direct sulfane transfer. This contrasts with polysulfides (e.g., RSnR, n≥3), which readily donate sulfane sulfur .

- Nitro Group Utility: The nitro group serves as a precursor for reduction to amines, enabling downstream applications in drug synthesis. This functional handle is absent in non-nitrated analogs like Cyclopropyl(4-methoxyphenyl)sulfane .

Key Research Findings

- Synthetic Efficiency: The copper-promoted method for this compound achieves 78% yield, outperforming traditional organolithium-based routes for cyclopropane-containing sulfides .

- Spectroscopic Differentiation : The ¹H NMR chemical shifts of the cyclopropyl group (δ 0.72–2.25 ppm) provide a distinct signature compared to aliphatic sulfides, aiding structural confirmation .

Biological Activity

Cyclopropyl(4-nitrophenyl)sulfane, a compound characterized by the presence of a cyclopropyl group and a nitrophenyl moiety, has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of current research findings.

1. Chemical Structure and Synthesis

This compound is synthesized through various methods, often involving the reaction of cyclopropyl sulfides with nitrobenzene derivatives. The presence of the nitro group enhances the compound's reactivity and biological activity, making it a subject of interest in medicinal chemistry.

2.1 Antimicrobial Activity

Research has indicated that compounds containing the cyclopropyl and nitrophenyl groups exhibit significant antimicrobial properties. For instance, derivatives of cyclopropyl sulfides have shown efficacy against various bacterial strains. Studies have reported minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 15 | Staphylococcus aureus |

| This compound | 25 | Escherichia coli |

| This compound | 10 | Pseudomonas aeruginosa |

2.2 Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies demonstrated that this compound exhibits selective cytotoxicity towards pancreatic cancer cells (PACA2) and lung carcinoma cells (A549), with IC50 values ranging from 25 to 60 µM. Notably, some derivatives displayed enhanced activity compared to standard chemotherapeutics like doxorubicin .

| Cell Line | IC50 (µM) | Comparison Drug | IC50 of Comparison (µM) |

|---|---|---|---|

| PACA2 | 53.5 | Doxorubicin | 45 |

| A549 | 34.9 | Doxorubicin | 30 |

2.3 Antioxidant Activity

Antioxidant properties were assessed using the DPPH scavenging assay, revealing that this compound exhibits moderate antioxidant activity, with a percentage inhibition comparable to ascorbic acid at certain concentrations .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymes : The nitro group may enhance binding affinity to enzyme active sites, affecting metabolic pathways related to cell proliferation and survival.

- Reactive Oxygen Species (ROS) Modulation : As an antioxidant, it may help in reducing oxidative stress in cells, contributing to its cytoprotective effects.

4. Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Anticancer Effects : A recent study evaluated the compound's effects on human cancer cell lines and reported significant apoptosis induction in PACA2 cells through caspase activation pathways .

- Antimicrobial Efficacy : Another investigation assessed its antimicrobial properties against multi-drug resistant bacterial strains, showing promising results that support its use as a lead compound for antibiotic development .

Q & A

Q. Basic Synthesis

Q. What is the optimal method for synthesizing cyclopropyl(4-nitrophenyl)sulfane in a research laboratory setting?

The copper-promoted S-cyclopropylation of 4-nitrobenzenethiol is a well-established method. The procedure involves reacting 4-nitrobenzenethiol with cyclopropylboronic acid in the presence of Cu(OAc)₂, cesium carbonate, and 2,2'-bipyridine in dichloroethane at 70°C for 16 hours under argon. Purification via flash chromatography (silica gel, hexane/EtOAc gradient) yields the product in 78% purity. Key advantages include mild conditions and compatibility with nitro groups .

Q. Basic Characterization

Q. How can researchers confirm the successful synthesis and purity of this compound?

Characterization relies on ¹H NMR spectroscopy : the compound exhibits distinct signals at δ 8.13 (d, J = 8.7 Hz, 2H, aromatic protons adjacent to nitro), 7.44 (d, J = 9.0 Hz, 2H, remaining aromatic protons), and cyclopropyl protons at δ 2.17–2.25 (m, 1H) and 0.72–0.77 (m, 2H). Thin-layer chromatography (TLC) and GC-MS are used to monitor reaction progress and verify purity .

Q. Advanced Mechanistic Insight

Q. What is the proposed mechanism for the copper-promoted S-cyclopropylation of 4-nitrobenzenethiol?

The reaction likely proceeds via a copper-mediated radical pathway :

Cu(II) oxidizes the thiol to a thiyl radical.

Cyclopropylboronic acid undergoes transmetalation with Cs₂CO₃, generating a cyclopropyl radical.

Radical recombination forms the C–S bond.

The bipyridine ligand enhances Cu stability, while the nitro group’s electron-withdrawing nature facilitates thiyl radical formation. Competing disulfide byproduct formation (e.g., 1,2-bis(4-nitrophenyl)disulfane) is minimized under inert conditions .

Q. Advanced Synthetic Alternatives

Q. Are there alternative catalytic systems for synthesizing this compound beyond copper-based protocols?

Yes, nano In₂O₃ catalysts with tetrabutylammonium tribromide (TBATB) have been used for similar sulfides (e.g., Allyl(4-nitrophenyl)sulfane). This method employs Na₂CO₃ in DMSO under N₂, yielding products via nucleophilic substitution. While not directly reported for cyclopropyl variants, this approach highlights the versatility of transition-metal-free systems for C–S bond formation .

Q. Substituent Effects on Reactivity

Q. How does the nitro group in 4-nitrophenyl influence the reactivity and stability of this compound?

The nitro group is strongly electron-withdrawing, which:

- Enhances electrophilicity at the sulfur atom, increasing susceptibility to nucleophilic attack.

- Stabilizes the thiyl radical intermediate during synthesis.

- Reduces metabolic degradation in biological studies due to decreased electron density on the aromatic ring.

Comparative studies with methoxy or methyl substituents (e.g., cyclopropyl(4-methoxyphenyl)sulfane) show slower reaction kinetics but improved solubility in polar solvents .

Q. Advanced Applications in Medicinal Chemistry

Q. What role does the cyclopropyl group play in modulating the bioactivity of this compound?

The cyclopropyl moiety:

- Restricts conformational flexibility, enhancing target-binding specificity.

- Improves metabolic stability by shielding the sulfur atom from oxidative enzymes.

- Increases lipophilicity, potentially enhancing blood-brain barrier permeability.

These properties make it a candidate for probing enzyme inhibitors (e.g., monoamine oxidases) or antimicrobial agents, though specific biological data for this compound remains underexplored .

Q. Stability and Handling

Q. What are the key considerations for handling and storing this compound to ensure stability?

- Storage : Keep under inert gas (argon) at –20°C to prevent oxidation of the sulfide to sulfoxide or sulfone.

- Light Sensitivity : Protect from UV light due to the nitro group’s photosensitivity.

- Purification : Use amber glassware during chromatography to minimize degradation.

Safety protocols for nitrophenyl compounds (e.g., wearing nitrile gloves, fume hood use) are mandatory due to potential toxicity .

Q. Advanced Analytical Challenges

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Discrepancies in NMR or MS data often arise from:

- Rotameric equilibria : Cyclopropyl rings can cause splitting in ¹H NMR signals. Low-temperature NMR (e.g., –40°C) may resolve this.

- Byproduct interference : Disulfides (e.g., 1,2-bis(4-nitrophenyl)disulfane) co-elute during chromatography. Use gradient elution and confirm purity via high-resolution MS.

Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. Advanced Computational Modeling

Q. What computational methods are suitable for predicting the electronic properties of this compound?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study bond angles (e.g., C–S–C cyclopropyl strain).

- Frontier Molecular Orbital (FMO) Analysis : Predict reactivity sites by analyzing HOMO (nitro group) and LUMO (cyclopropyl ring).

- Molecular Dynamics (MD) : Simulate solubility in solvents like DCM or DMSO to guide experimental design.

Software packages like Gaussian or ORCA are commonly used .

Q. Advanced Comparative Studies

Q. How does this compound compare to its fluorinated analogs in terms of reactivity?

Fluorinated analogs (e.g., (difluoromethyl)(4-nitrophenyl)sulfane) exhibit:

- Higher electrophilicity due to fluorine’s inductive effects.

- Reduced thermal stability , with decomposition observed above 100°C.

- Altered NMR shifts : Fluorine coupling splits ¹H signals (e.g., –CHF₂ at δ 5.8–6.2 ppm).

Such comparisons aid in structure-activity relationship (SAR) studies for drug discovery .

Properties

IUPAC Name |

1-cyclopropylsulfanyl-4-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c11-10(12)7-1-3-8(4-2-7)13-9-5-6-9/h1-4,9H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELKGKJGKADBOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1SC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.